2-{Spiro[2.4]heptan-4-yl}ethan-1-amine
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Overview
Description
2-{Spiro[2.4]heptan-4-yl}ethan-1-amine is a chemical compound with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
The synthesis of 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and ethylamine.
Formation of Spirocyclic Intermediate: Cyclohexanone undergoes a reaction with ethylamine to form a spirocyclic intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{Spiro[2.4]heptan-4-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-{Spiro[2.4]heptan-4-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. This can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
2-{Spiro[2.4]heptan-4-yl}ethan-1-amine can be compared with other spirocyclic amines, such as:
Spiro[2.4]heptan-4-ylamine: Similar structure but lacks the ethan-1-amine moiety.
Spiro[2.4]heptan-4-ylmethanamine: Similar structure but with a methanamine group instead of ethan-1-amine.
The uniqueness of this compound lies in its specific spirocyclic structure combined with the ethan-1-amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-spiro[2.4]heptan-7-ylethanamine |
InChI |
InChI=1S/C9H17N/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7,10H2 |
InChI Key |
YBYRZXOKKZNEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)CCN |
Origin of Product |
United States |
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